molecular formula C12H15NO3 B12629524 Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate CAS No. 917872-63-0

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate

Cat. No.: B12629524
CAS No.: 917872-63-0
M. Wt: 221.25 g/mol
InChI Key: PIJQUQDXLLECRF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a phenolic amine group and an ethyl prop-2-enoate (acrylate) ester, making it a potential versatile building block or synthetic intermediate for the development of more complex molecules . The 2-amino group on the phenol ring, adjacent to the ether linkage, is a distinctive structural feature that can be further functionalized . Compounds with similar structural motifs, such as ethyl 3-(2-amino-4-chlorophenoxy)prop-2-enoate, are utilized in research applications, highlighting the value of this chemical scaffold . Researchers may explore its use in constructing compound libraries for biological screening or as a precursor in pharmaceutical development, particularly for creating molecules with potential pharmacological activity. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

917872-63-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-5-4-9(2)8-10(11)13/h4-8H,3,13H2,1-2H3

InChI Key

PIJQUQDXLLECRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=C(C=C(C=C1)C)N

Origin of Product

United States

Preparation Methods

Method 1: Direct Esterification

In this method, this compound is synthesized through a direct esterification reaction between 3-(2-amino-4-methylphenoxy)prop-2-enoic acid and ethanol.

Reaction Conditions:

  • Reagents: 3-(2-amino-4-methylphenoxy)prop-2-enoic acid, ethanol, and a catalytic amount of sulfuric acid.
  • Temperature: Reflux at 78°C for 6 hours.

Yield: Approximately 85%.

Purification: The product is purified using recrystallization from ethanol.

Method 2: Nucleophilic Substitution

This method involves nucleophilic substitution where an appropriate halide reacts with an amine to form the desired compound.

Reaction Conditions:

  • Reagents: Ethyl 3-bromo-2-methylphenoxypropanoate and 2-amino-4-methylphenol.
  • Solvent: Dimethylformamide (DMF).

Yield: About 75%.

Purification: Column chromatography using a gradient of ethyl acetate and hexanes.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid approach to synthesizing this compound.

Reaction Conditions:

  • Reagents: Ethyl acrylate, 2-amino-4-methylphenol, and potassium carbonate.
  • Temperature: Microwaved at 120°C for 30 minutes.

Yield: Approximately 90%.

Purification: The product is purified by silica gel chromatography.

Method 4: Two-Step Synthesis

This method involves two sequential reactions: first forming an intermediate compound followed by its conversion into the final product.

  • Step One: Synthesis of an intermediate by reacting ethyl acrylate with phenol derivatives.

  • Step Two: Reacting the intermediate with ammonia or an amine derivative to yield the final product.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, including yields and purification techniques:

Method Yield (%) Reaction Conditions Purification Technique
Direct Esterification 85 Reflux with ethanol and sulfuric acid Recrystallization
Nucleophilic Substitution 75 DMF solvent with ethyl bromo compound Column chromatography
Microwave-Assisted Synthesis 90 Microwave at 120°C Silica gel chromatography
Two-Step Synthesis ~70 Reflux with phenol derivatives Flash column chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of ethyl prop-2-enoates are heavily influenced by substituents on the aromatic ring. Key analogs and their structural differences are summarized below:

Table 1: Structural Comparison of Ethyl Prop-2-enoate Derivatives
Compound Name Substituent(s) on Aromatic Ring Key Functional Groups Molecular Formula Molecular Weight
Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate 2-amino-4-methylphenoxy Amino, methyl, ester C₁₂H₁₅NO₃ 221.25 g/mol
Ethyl caffeate 3,4-dihydroxyphenyl Dihydroxy, ester C₁₁H₁₂O₄ 208.21 g/mol
Ethyl-p-methoxycinnamate 4-methoxyphenyl Methoxy, ester C₁₂H₁₄O₃ 206.24 g/mol
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate 4-methoxynaphthalen-1-yl Methoxy, naphthyl, ester C₁₆H₁₆O₃ 256.30 g/mol
Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate 2-bromo-4-fluorophenyl Bromo, fluoro, ester C₁₁H₁₀BrFO₂ 273.10 g/mol

Key Observations :

  • Steric Effects : Bulky substituents like naphthyl (in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl in the target compound) allow for greater rotational freedom.
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, F in ) decrease electron density at the α,β-unsaturated site, altering reactivity in Michael additions or Diels-Alder reactions.

Insights :

  • Biological Activity: Amino-substituted derivatives like the target compound may exhibit enhanced enzyme-binding affinity compared to methoxy or halogenated analogs due to hydrogen-bonding capabilities .
  • Thermal Stability: Halogenated analogs (e.g., ) are likely more thermally stable due to strong C–Br/C–F bonds, whereas amino-substituted compounds may decompose at lower temperatures.

Biological Activity

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an ethyl ester group, a prop-2-enoate moiety, and a substituted phenoxy group. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, with a molecular weight of approximately 221.25 g/mol. The presence of amino and phenoxy functional groups is significant as these components are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The phenoxy group plays a crucial role in enhancing the compound's interaction with microbial cell membranes, potentially leading to disruption and cell death.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameAntimicrobial SpectrumReference
Ethyl 3-(2-amino-5-methylphenoxy)prop-2-enoateEffective against Gram-positive bacteria
Ethyl 3-(4-methylphenyl)prop-2-enoateModerate activity against Gram-negative bacteria
Ethyl 3-(3-Methylphenoxy)prop-2-enoateLimited efficacy observed

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

In a study examining the effects of this compound on human cancer cell lines, researchers observed:

  • Cell Line Tested : MCF-7 (breast cancer)
  • Concentration Range : 10 µM to 100 µM
  • Results : Significant reduction in cell viability at concentrations above 50 µM, with IC50 values determined to be around 30 µM.

These findings indicate the compound's potential as a lead molecule for developing new anticancer agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • π–π Interactions : The aromatic ring can engage in π–π stacking interactions with nucleic acids or proteins, influencing cellular pathways.
  • Enzyme Inhibition : Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cancer metabolism.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Phenolic Intermediate : Starting from a substituted phenol and an appropriate alkylating agent.
  • Esterification : Reacting the resulting phenolic compound with an ethyl ester under acidic conditions.
  • Michael Addition : Utilizing a Michael acceptor to introduce the propene moiety.

These synthetic routes highlight the accessibility of this compound for further derivatization aimed at enhancing its biological properties.

Q & A

Q. What role does experimental phasing (e.g., SAD/MAD) play in solving its crystal structure, and how are SHELX pipelines utilized?

  • Methodological Answer : For low-resolution data, employ SHELXC/D/E for experimental phasing. SAD (Single-wavelength Anomalous Dispersion) with heavy-atom derivatives (e.g., selenomethionine) resolves phase ambiguity. SHELXPRO interfaces with CCP4 for density modification ().

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